molecular formula C15H22N2O3S B5025958 N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide

N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B5025958
M. Wt: 310.4 g/mol
InChI Key: YRNOCXGYBUOTER-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 3-aminobenzamide, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with pyrrolidine to form the sulfonylpyrrolidine intermediate.

    Amidation: The final step involves the reaction of the sulfonylpyrrolidine intermediate with 2-methylpropylamine to form this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)aniline
  • N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)phenylacetamide

Uniqueness

N-(2-methylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrrolidine and sulfonyl groups can enhance its binding affinity to biological targets and improve its stability under various conditions.

Properties

IUPAC Name

N-(2-methylpropyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(2)11-16-15(18)13-6-5-7-14(10-13)21(19,20)17-8-3-4-9-17/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNOCXGYBUOTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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